![molecular formula C17H13Cl2N7O B12175093 (4E)-4-{[(2,4-dichlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12175093.png)
(4E)-4-{[(2,4-dichlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-4-{[(2,4-dichlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a triazolopyridazine moiety, and a pyrazolone core. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
Preparation Methods
The synthesis of (4E)-4-{[(2,4-dichlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one can be achieved through a multi-step synthetic route. The process typically involves the following steps:
Formation of the triazolopyridazine moiety: This can be synthesized by reacting appropriate starting materials under specific conditions to form the triazolopyridazine ring.
Synthesis of the pyrazolone core: The pyrazolone ring can be formed through a cyclization reaction involving hydrazine derivatives and β-diketones.
Coupling of the dichlorophenyl group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction.
Final assembly: The final step involves the condensation of the intermediate compounds to form the target molecule.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
(4E)-4-{[(2,4-dichlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various condensation products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structural features often exhibit significant biological activities. The following are potential applications based on the compound's structure:
- Anticancer Activity : Compounds containing triazole and pyrazolone structures have been associated with anticancer properties. For instance, derivatives of triazoles have shown effectiveness against various cancer cell lines due to their ability to inhibit cell proliferation .
- Antimicrobial Properties : The presence of the dichlorophenyl group is linked to diverse pharmacological effects, including antibacterial and antifungal activities. Similar compounds have demonstrated efficacy against a range of microbial pathogens .
- Anti-inflammatory Effects : Pyrazolone derivatives are known for their analgesic and anti-inflammatory properties. This suggests that the compound may also exhibit such effects, warranting further investigation into its therapeutic potential for inflammatory diseases .
Research Findings
Recent studies have explored the synthesis and characterization of various analogs of this compound to assess their biological activities:
- A study highlighted the synthesis of thiosemicarbazide derivatives that showed promising anticancer activity against colon carcinoma cells with IC50 values indicating effective growth inhibition .
- Another investigation focused on the interaction of similar compounds with biological targets using computer-aided drug design methods, suggesting that these molecules could serve as lead compounds in drug development .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives that were screened against human cancer cell lines. One derivative demonstrated an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells, indicating significant anticancer potential .
Case Study 2: Antimicrobial Efficacy
A comparative analysis of various triazole-containing compounds revealed that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics like streptomycin. This underscores the potential application of (4E)-4-{[(2,4-dichlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one in treating bacterial infections .
Mechanism of Action
The mechanism of action of (4E)-4-{[(2,4-dichlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, or it could interact with receptors to modulate signal transduction pathways. The exact molecular targets and pathways involved would depend on the specific biological context and require further experimental validation.
Biological Activity
The compound (4E)-4-{[(2,4-dichlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with significant potential in medicinal chemistry. This article delves into its biological activities, pharmacological properties, and structure-activity relationships (SAR), drawing from diverse sources to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C16H11Cl2N7O with a molecular weight of 388.2 g/mol. The presence of multiple functional groups including a dichlorophenyl moiety and a triazolo-pyridazine structure suggests a rich pharmacological profile.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₁Cl₂N₇O |
Molecular Weight | 388.2 g/mol |
CAS Number | 1190323-95-5 |
Antitumor Activity
Research indicates that pyrazole derivatives exhibit notable antitumor properties. Specifically, compounds similar to our target have shown inhibitory activity against key oncogenic pathways such as BRAF(V600E) and EGFR. The incorporation of the triazole moiety enhances the antitumor efficacy by improving selectivity towards cancer cells .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties. Studies on related pyrazole derivatives have reported effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus. The dichlorophenyl group may contribute to these effects through enhanced membrane permeability or interaction with microbial targets .
Anti-inflammatory Effects
Pyrazole derivatives are recognized for their anti-inflammatory activities. The presence of the pyrazolone core in this compound suggests potential use as an analgesic and anti-inflammatory agent. Research has shown that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Triazole Ring : Known for antifungal and antibacterial properties.
- Pyrazolone Core : Associated with analgesic and anti-inflammatory activities.
- Dichlorophenyl Group : Enhances lipophilicity and may improve bioavailability.
Case Studies
- Antitumor Evaluation : A study on pyrazole derivatives showed that compounds with similar structures inhibited tumor cell proliferation in vitro and in vivo models. The most active derivatives were tested against human cancer cell lines with promising results indicating potential for further development as anticancer agents .
- Antimicrobial Testing : A series of synthesized pyrazole compounds were evaluated for antimicrobial activity against various pathogens. Results indicated that certain derivatives exhibited MIC values lower than established antibiotics, suggesting their potential as new antimicrobial agents .
Properties
Molecular Formula |
C17H13Cl2N7O |
---|---|
Molecular Weight |
402.2 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenyl)iminomethyl]-5-methyl-2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H13Cl2N7O/c1-9-12(8-20-14-4-3-11(18)7-13(14)19)17(27)26(23-9)16-6-5-15-22-21-10(2)25(15)24-16/h3-8,23H,1-2H3 |
InChI Key |
QTYVLRAOHVXAGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NN3C(=NN=C3C=C2)C)C=NC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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